Lipophilicity (LogP) Fine-Tuning: Occupying a Unique Intermediate Range Between Dichloro-Only and Monochloro-Methoxy Analogs
The target compound exhibits a calculated LogP of 3.61 , which resides in a strategically important intermediate range. The non-methoxylated comparator 2,7-dichlorobenzothiazole has a LogP of 4.01 , making it 0.40 log units more lipophilic. The monochloro analog 2-chloro-6-methoxybenzothiazole has a LogP of 2.96 , placing it 0.65 log units more hydrophilic than the target. The methoxy-only parent 6-methoxybenzothiazole (no chlorine) has a LogP of 2.30 , a full 1.31 log units below the target. This demonstrates that the 6-methoxy group reduces LogP by approximately 0.4 units relative to the dichloro-only analog, while the second chlorine atom increases LogP by approximately 0.65 units relative to the monochloro-methoxy analog. The isomeric 2,6-dichlorobenzothiazole (no methoxy) has an XLogP3 of 4.2 [1], further confirming that the methoxy group is the dominant modulator of lipophilicity in this series.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.61 |
| Comparator Or Baseline | 2,7-Dichlorobenzothiazole (LogP 4.01); 2-Chloro-6-methoxybenzothiazole (LogP 2.96); 6-Methoxybenzothiazole (LogP 2.30); 2,6-Dichlorobenzothiazole (XLogP3 4.2) |
| Quantified Difference | ΔLogP: -0.40 (vs. 2,7-diCl); +0.65 (vs. 2-Cl-6-OMe); +1.31 (vs. 6-OMe only); -0.59 (vs. 2,6-diCl) |
| Conditions | Calculated LogP values from supplier computational chemistry data (ACD/Labs or equivalent algorithm) |
Why This Matters
A LogP of 3.61 falls within the optimal range (1–4) for oral bioavailability according to Lipinski's Rule of Five, whereas the dichloro-only analog at LogP 4.01 approaches the upper limit for favorable ADME properties, making the target compound potentially more suitable for lead optimization in drug discovery programs.
- [1] PubChem. 2,6-Dichlorobenzothiazole (CID 17324). XLogP3: 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/17324 View Source
